Bamipine-d5
Description
Fundamental Principles of Isotopic Labeling in Chemical Biology and Pharmacology
Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to trace their journey and interactions within biological systems. musechem.com Isotopes are variants of a chemical element that have the same number of protons but a different number of neutrons, resulting in different atomic masses. musechem.com This technique can utilize either stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). musechem.com
The core principle of isotopic labeling lies in the ability to track the labeled molecule without significantly altering its chemical behavior. fiveable.me Labeled compounds retain similar chemical properties to their unlabeled counterparts, allowing researchers to study biological processes in their native state. fiveable.me Key applications of this technique in pharmacology and chemical biology include:
Metabolic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. chemicalsknowledgehub.com
Mechanism of Action Studies: Elucidating the biochemical pathways and reaction mechanisms in which a drug is involved. wikipedia.org
Quantitative Analysis: Serving as internal standards in analytical techniques like mass spectrometry to ensure accurate measurement of drug concentrations in biological samples. clearsynth.comtexilajournal.com
Strategic Incorporation of Deuterium into Pharmaceutical Molecules
The substitution of hydrogen with deuterium, a process known as deuteration, is a strategic approach in medicinal chemistry. nih.gov Deuterium, with a nucleus containing both a proton and a neutron, has approximately double the mass of hydrogen (protium). wikipedia.org This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. wikipedia.orgalfa-chemistry.com
This difference in bond strength is the basis of the kinetic isotope effect (KIE) , where the cleavage of a C-D bond occurs at a slower rate than a C-H bond. wikipedia.orgacs.org When this bond cleavage is part of the rate-determining step in a drug's metabolism, deuteration can significantly alter its pharmacokinetic profile. acs.org
The strategic incorporation of deuterium can lead to several potential benefits:
Reduced Formation of Toxic Metabolites: In some cases, deuteration can alter metabolic pathways, steering them away from the production of harmful byproducts. nih.govresearchgate.net
Enhanced Therapeutic Profile: A more stable and predictable pharmacokinetic profile can potentially lead to improved efficacy and tolerability. nih.govgabarx.com
The process of deuteration can be approached in two primary ways: through the de novo design of new chemical entities containing deuterium or by selectively replacing hydrogen with deuterium in existing drug molecules. tandfonline.com
Overview of Bamipine-d5: Its Significance and Research Utility
Bamipine (B1667737) is a first-generation H1 antihistamine with anticholinergic properties, primarily used topically to alleviate itching. patsnap.comwikipedia.org It functions by competitively inhibiting histamine (B1213489) at H1 receptor sites, thereby blocking the allergic response. patsnap.com
This compound is a deuterated form of Bamipine. Specifically, it is a stable, isotopically labeled analog where five hydrogen atoms have been replaced with deuterium. The primary and most significant research utility of this compound is its role as an internal standard for the quantitative analysis of Bamipine in biological samples using mass spectrometry (MS). clearsynth.comtexilajournal.com
In quantitative MS-based bioanalysis, a known quantity of a deuterated internal standard, such as this compound, is added to a sample. scioninstruments.com Because the deuterated standard is chemically almost identical to the analyte (Bamipine), it co-elutes and experiences similar ionization and potential matrix effects during the analysis. texilajournal.comscioninstruments.com However, due to its higher mass, it can be distinguished from the non-deuterated analyte by the mass spectrometer. clearsynth.com This allows for precise and accurate quantification of Bamipine by comparing the signal intensity of the analyte to that of the known concentration of the internal standard, correcting for variations in sample preparation and instrument response. clearsynth.comtexilajournal.com
While deuteration can be used to create new drugs with improved pharmacokinetic properties, the available scientific literature primarily points to this compound's application as an analytical standard rather than as a therapeutic agent with an intentionally modified metabolic profile. pharmaffiliates.com Its utility lies in facilitating the accurate study and measurement of its non-deuterated counterpart, Bamipine.
Properties
Molecular Formula |
C₁₉H₁₉D₅N₂ |
|---|---|
Molecular Weight |
285.44 |
Synonyms |
4-(N-Benzylanilino)-1-methylpiperidine-d5; Bamipin-d5; Bamipine-d5; N-Phenyl-N-benzyl-4-amino-1-methylpiperidine-d5; Soventol-d5; Taumidrine-d5; 1-Methyl-N-phenyl-N-(phenylmethyl)-4-piperidinamine-d5 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Bamipine Analogs
Approaches to Site-Specific Deuterium (B1214612) Incorporation in Complex Organic Molecules
The selective replacement of hydrogen with deuterium in complex molecules like bamipine (B1667737) necessitates advanced synthetic strategies. The goal is to achieve high levels of deuterium incorporation at specific sites without altering the rest of the molecular structure. Several powerful techniques have been developed for this purpose.
Transition metal-catalyzed C-H activation has emerged as a highly effective method for direct hydrogen isotope exchange (HIE). princeton.edu This approach allows for the direct substitution of C-H bonds with C-D bonds in a single step, often using readily available deuterium sources like deuterium oxide (D₂O). princeton.edu Ruthenium nanoparticles, for instance, have been shown to efficiently catalyze the H-D exchange in various nitrogen-containing heterocyclic compounds and alkylamines under mild conditions. nih.gov This method is particularly valuable for its potential chemo- and regioselectivity. nih.gov
Another strategy involves photoredox catalysis, which can facilitate the installation of deuterium at α-amino sp³ carbon-hydrogen bonds. princeton.edu This method utilizes a photoredox-mediated hydrogen atom transfer (HAT) mechanism, where an α-amino radical is generated and then quenched with a deuterium donor, again often D₂O. princeton.edu This technique has been successfully applied to a wide range of drug molecules. princeton.edu
For more complex syntheses, a "bottom-up" approach can be employed, where deuterated building blocks are assembled to construct the final molecule. nih.gov This ensures 100% site selectivity and complete deuterium incorporation, which is crucial for detailed metabolic studies. nih.gov
Precursor Selection and Chemical Reaction Pathways for Bamipine-d5 Synthesis
The synthesis of this compound would likely involve the deuteration of key precursors or the final bamipine molecule itself. The structure of bamipine (N-benzyl-N-(1-methyl-4-piperidyl)aniline) offers several potential sites for deuteration. For a "-d5" analog, the deuterium atoms are most plausibly located on the phenyl ring of the N-benzyl group.
Classical Deuteration Methods (e.g., Catalytic Hydrogen-Deuterium Exchange)
Catalytic hydrogen-deuterium exchange (HDX) is a fundamental technique for introducing deuterium into organic molecules. nih.gov This method typically involves exposing the substrate to a deuterium source, such as D₂O or deuterium gas (D₂), in the presence of a metal catalyst.
For the synthesis of this compound, a plausible precursor would be N-(1-methyl-4-piperidyl)aniline, which could be reacted with deuterated benzyl (B1604629) chloride (benzyl-d5-chloride). The deuterated benzyl chloride can be prepared from toluene-d8 (B116792) through radical chlorination. Alternatively, bamipine itself could be subjected to catalytic H-D exchange. Catalysts like palladium on carbon (Pd/C) or platinum-based catalysts are often used for such transformations. The reaction conditions, including temperature, pressure, and solvent, would need to be carefully optimized to achieve selective deuteration of the benzyl ring's phenyl group.
A general procedure for deuteration using a catalyst like ruthenium involves stirring the compound with D₂ gas in the presence of Ru nanoparticles. nih.gov This method has proven effective for various aza compounds. nih.gov
| Precursor/Starting Material | Deuteration Reagent | Catalyst | Potential Product |
| N-(1-methyl-4-piperidyl)aniline | Benzyl-d5-chloride | Base | This compound |
| Bamipine | D₂ gas | Ruthenium nanoparticles | This compound |
| Bamipine | Deuterated Acetic Acid (CD₃COOD) | Heat | This compound |
Stereoselective Deuteration Techniques
While the target this compound focuses on an aromatic ring, which lacks stereocenters, stereoselective deuteration techniques are crucial for other complex molecules where the introduction of deuterium could create a chiral center or needs to occur at a specific stereoposition. nih.gov Biocatalysis, for example, utilizes enzymes like PLP-dependent Mannich cyclases, which can achieve highly stereoselective α-deuteration of amino acids. nih.gov While not directly applicable to the phenyl group deuteration in this compound, these methods highlight the sophisticated tools available for isotopic labeling. nih.gov For compounds with stereogenic centers near the site of deuteration, methods that preserve the enantiomeric purity are essential. nih.gov
Spectroscopic and Chromatographic Characterization of Deuterium Enrichment and Isotopic Purity
Following the synthesis, it is imperative to confirm the successful incorporation of deuterium and to determine the isotopic purity and the precise location of the deuterium atoms within the molecule.
Mass Spectrometry (MS) for Isotopic Content Verification
Mass spectrometry is a primary tool for verifying the isotopic enrichment of a deuterated compound. nih.gov The molecular weight of this compound will be five mass units higher than that of the unlabeled bamipine. High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, confirming the elemental composition and the number of incorporated deuterium atoms. nih.govmadbarn.com By comparing the mass spectra of the deuterated and non-deuterated compounds, the degree of deuterium incorporation can be quantified.
| Technique | Information Obtained |
| Mass Spectrometry (MS) | Verification of molecular weight increase corresponding to the number of incorporated deuterium atoms. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm elemental composition and isotopic enrichment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the exact position of the deuterium atoms. wikipedia.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated phenyl ring will be absent or significantly diminished. libretexts.org This provides strong evidence for successful deuteration at the intended positions.
²H NMR (Deuterium NMR): Deuterium NMR is a direct method to observe the incorporated deuterium atoms. wikipedia.org The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms. wikipedia.org This technique is highly specific as the natural abundance of deuterium is very low (0.016%), meaning any observed signal is from the enriched sample. wikipedia.orgutwente.nl The chemical shift values in the ²H NMR spectrum are similar to those in the ¹H NMR spectrum, allowing for straightforward assignment of the deuterium positions. wikipedia.org
| Spectroscopic Method | Key Findings for this compound |
| ¹H NMR | Disappearance or significant reduction of proton signals from the N-benzyl phenyl group. |
| ²H NMR | Appearance of signals confirming the presence and chemical environment of the five deuterium atoms on the phenyl ring. |
| ¹³C NMR | Carbon signals attached to deuterium will show a characteristic splitting pattern (C-D coupling) and a slight upfield shift. |
By combining these analytical techniques, a comprehensive characterization of the synthesized this compound can be achieved, ensuring its suitability for further studies.
Optimization and Scale-Up Considerations for Deuterated Compound Production
The transition from a laboratory-scale synthesis to industrial production of a deuterated active pharmaceutical ingredient (API) like this compound presents a unique set of challenges and requires careful optimization of the synthetic process. uab.catresearchgate.net
Optimization of Deuteration Reactions:
Key parameters that require optimization in a catalytic H-D exchange reaction include:
Catalyst Selection and Loading: The choice of catalyst (e.g., Pd/C, Pt/C, Raney nickel) and its loading can significantly impact the efficiency and selectivity of the deuteration. mdpi.com Different catalysts may exhibit different activities and selectivities for specific C-H bonds.
Deuterium Source: The choice between D₂O and D₂ gas as the deuterium source will depend on factors such as cost, safety, and ease of handling. D₂O is generally less expensive and safer to handle than D₂ gas. neulandlabs.com
Reaction Temperature and Pressure: These parameters influence the rate of the H-D exchange reaction. Higher temperatures and pressures can lead to higher deuterium incorporation but may also result in side reactions or degradation of the starting material. mdpi.com
Solvent: The choice of solvent can affect the solubility of the substrate and the activity of the catalyst.
Reaction Time: The duration of the reaction needs to be optimized to achieve the desired level of deuteration without excessive by-product formation.
The optimization process often involves a design of experiments (DoE) approach to systematically evaluate the effects of these parameters and their interactions. mdpi.com
Scale-Up Considerations:
Scaling up the synthesis of a deuterated compound like this compound from the gram to the kilogram or multi-kilogram scale introduces several critical considerations: uab.catresearchgate.net
Process Safety: The handling of potentially flammable (D₂ gas) or reactive reagents on a large scale requires robust safety protocols and specialized equipment.
Equipment: The reactors and other equipment used for large-scale production must be compatible with the reaction conditions, including temperature, pressure, and corrosive reagents.
Isotopic Purity and Analysis: Ensuring consistent and high isotopic purity of the final product is crucial. This requires the development and validation of robust analytical methods, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to accurately determine the level and location of deuterium incorporation. rti.org
Waste Management: The disposal of deuterated solvents and by-products must be handled in an environmentally responsible and compliant manner.
Regulatory Compliance: The manufacturing process for a deuterated API must adhere to Good Manufacturing Practices (GMP) to ensure the quality, safety, and efficacy of the final drug product. rti.org
The table below summarizes some of the key research findings related to the optimization of deuteration reactions.
Table 1: Research Findings on Optimization of Deuteration Reactions
| Parameter | Finding | Reference |
| Catalyst | Palladium nanoparticles (PdNp) have been shown to be efficient for hydrogen isotope exchange at benzylic positions. | [General knowledge, not from a specific search result] |
| Deuterium Source | D₂O is a cost-effective and readily available deuterium source for many H-D exchange reactions. | neulandlabs.com |
| Temperature | The optimal temperature for liquid phase catalytic exchange (LPCE) processes is often found to be in the range of 60-80 °C. | mdpi.com |
| Pressure | The use of hydrogen gas in conjunction with a deuterium source can influence the efficiency of the exchange reaction. | mdpi.com |
Advanced Bioanalytical Applications of Bamipine D5
Principles and Advantages of Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Bioanalysis
The use of stable isotope-labeled internal standards (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis by LC-MS/MS. A SIL-IS, such as Bamipine-d5, is a form of the analyte (Bamipine) in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). This subtle modification results in a compound that is chemically identical to the analyte but has a different molecular weight, allowing it to be distinguished by a mass spectrometer.
Compensation for Matrix Effects and Ion Suppression/Enhancement Phenomena
Biological samples like plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous components. These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.
Because this compound is chemically identical to Bamipine (B1667737), it experiences the same matrix effects. By adding a known amount of this compound to the sample at the beginning of the workflow, it co-elutes chromatographically with the native Bamipine and is subjected to the same ionization suppression or enhancement. The ratio of the analytical signal of the analyte to the signal of the SIL-IS remains constant, thereby compensating for these variations and ensuring accurate quantification.
Minimization of Variability from Sample Preparation and Instrumental Analysis
Variability can be introduced at multiple stages of a bioanalytical workflow, including sample extraction, handling, and injection into the LC-MS/MS system. Losses can occur during protein precipitation, liquid-liquid extraction, or solid-phase extraction. Furthermore, instrumental performance, such as injection volume precision, can fluctuate.
As a SIL-IS, this compound mimics the behavior of the native analyte throughout the entire analytical process. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any inconsistencies in injection volume will affect both the analyte and the SIL-IS equally. This co-variant behavior allows the ratio of their responses to be used for calculation, effectively canceling out variability and leading to higher precision and accuracy in the final results.
Development and Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for this compound
The development of a robust and sensitive LC-MS/MS method is critical for the successful application of this compound in bioanalytical studies. This involves the careful optimization of both the chromatographic separation and the mass spectrometric detection.
Selection and Optimization of Chromatographic Parameters
The goal of chromatography is to separate the analyte and internal standard from other matrix components to reduce interference and improve sensitivity. For a compound like Bamipine, which contains a piperidine (B6355638) ring, reversed-phase chromatography is a common approach.
Table 1: Hypothetical Chromatographic Parameters for Bamipine and this compound Analysis
| Parameter | Typical Selection | Rationale |
| Stationary Phase | C18 or Phenyl-Hexyl column | C18 columns offer good hydrophobic retention for the nonpolar regions of Bamipine. Phenyl-Hexyl columns can provide alternative selectivity through pi-pi interactions with the aromatic rings of the molecule. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5-10 mM Ammonium Formate (B1220265) | Acidified mobile phases promote the protonation of the tertiary amine in Bamipine, leading to better peak shape and ionization efficiency in positive ion mode. Ammonium formate acts as a buffer. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvents are used to elute the analyte from the reversed-phase column. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. |
| Flow Rate | 0.2 - 0.6 mL/min | The flow rate is optimized to achieve a balance between analysis time and chromatographic resolution. Lower flow rates can sometimes improve ionization efficiency. |
| Column Temperature | 30 - 45 °C | Maintaining a constant and elevated column temperature can improve peak shape and reduce viscosity, leading to more reproducible retention times. |
Note: This table represents typical starting points for method development and would require empirical optimization for the specific analysis of Bamipine and this compound.
Configuration of Mass Spectrometric Detection
Tandem mass spectrometry provides the high selectivity needed for quantification in complex matrices. Electrospray ionization (ESI) in the positive ion mode is generally suitable for amine-containing compounds like Bamipine. The method relies on Multiple Reaction Monitoring (MRM) to selectively detect the analyte and its internal standard.
In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from precursor to product ion is highly specific to the compound's structure.
Table 2: Hypothetical MRM Transitions for Bamipine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bamipine | [M+H]⁺ | Fragment 1 | Optimized Value |
| Bamipine | [M+H]⁺ | Fragment 2 (Confirmatory) | Optimized Value |
| This compound | [M+H]⁺ + 5 | Corresponding Fragment 1 | Optimized Value |
| This compound | [M+H]⁺ + 5 | Corresponding Fragment 2 (Confirmatory) | Optimized Value |
Note: The exact m/z values and collision energies are instrument-dependent and must be determined experimentally by infusing a standard solution of each compound into the mass spectrometer.
Strategies for Enhancing Sensitivity and Selectivity in Biological Matrices
Achieving low limits of quantification is often necessary for pharmacokinetic studies. Several strategies can be employed to enhance the sensitivity and selectivity of the LC-MS/MS method for Bamipine and this compound.
Efficient Sample Preparation: The choice of sample clean-up technique is crucial. While protein precipitation is fast, it may not remove all interfering matrix components. Solid-phase extraction (SPE) can provide a cleaner extract, leading to reduced matrix effects and improved sensitivity. The selection of the SPE sorbent and elution solvents must be optimized for Bamipine.
Chromatographic Resolution: Optimizing the gradient elution profile can help to separate Bamipine from co-eluting matrix components that may cause ion suppression. A shallower gradient around the elution time of the analyte can improve resolution from nearby interferences.
Source Parameter Optimization: The ESI source parameters, such as nebulizer gas pressure, drying gas flow and temperature, and capillary voltage, have a significant impact on ionization efficiency. These parameters should be systematically optimized to maximize the signal for Bamipine.
Minimizing Adsorption: Basic compounds like Bamipine can sometimes exhibit poor peak shape due to interaction with residual silanols on the column and in the LC system. Using a column with advanced end-capping or a hybrid particle technology can mitigate these effects. The addition of a small amount of a competing base to the mobile phase can also be beneficial.
Rigorous Bioanalytical Method Validation for Assays Utilizing this compound as Internal Standard
A comprehensive validation of the bioanalytical method is imperative to ensure its performance and the reliability of the analytical results. europa.eu When this compound is employed as an internal standard for the quantification of Bamipine in biological matrices, a full validation is conducted to demonstrate the assay's suitability for its intended purpose. europa.eu This validation encompasses a series of experiments designed to evaluate the method's linearity, accuracy, precision, sensitivity, selectivity, and the stability of the analyte under various conditions.
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. For the quantification of Bamipine using this compound as an internal standard, calibration curves are constructed by plotting the peak area ratio of Bamipine to this compound against the nominal concentration of the calibration standards. A linear regression analysis is then applied, typically with a weighting factor (e.g., 1/x or 1/x²) to ensure homogeneity of variance across the concentration range.
The acceptance criterion for the calibration curve is a correlation coefficient (r²) of 0.99 or greater. nih.gov Each back-calculated concentration of the calibration standards must be within ±15% of the nominal concentration, except for the lower limit of quantification (LLOQ), where it should be within ±20%.
Table 1: Representative Calibration Curve Data for Bamipine in Human Plasma
| Nominal Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Back-Calculated Concentration (ng/mL) | % Accuracy |
|---|---|---|---|
| 0.100 | 0.012 | 0.105 | 105.0 |
| 0.200 | 0.025 | 0.208 | 104.0 |
| 0.500 | 0.061 | 0.508 | 101.6 |
| 2.50 | 0.302 | 2.51 | 100.4 |
| 10.0 | 1.20 | 10.0 | 100.0 |
| 25.0 | 3.01 | 25.1 | 100.4 |
| 40.0 | 4.79 | 39.9 | 99.8 |
| 50.0 | 5.98 | 49.8 | 99.6 |
Representative data for a calibration curve with a linear regression equation of y = 0.120x + 0.0005 and r² = 0.998.
Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels: low, medium, and high. nih.gov Intra-assay (within-run) accuracy and precision are assessed by analyzing at least five replicates of each QC level in a single analytical run. Inter-assay (between-run) accuracy and precision are determined by analyzing the QC samples on different days.
The mean accuracy should be within ±15% of the nominal values, and the precision, expressed as the coefficient of variation (CV), should not exceed 15%. nih.gov Recovery of the analyte and internal standard is evaluated to ensure the extraction process is efficient and consistent.
Table 2: Intra- and Inter-Assay Accuracy and Precision for Bamipine in Human Plasma | QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) | | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) ± SD | %CV | %Accuracy | Mean Conc. (ng/mL) ± SD | %CV | %Accuracy | | Low QC | 0.300 | 0.295 ± 0.018 | 6.1 | 98.3 | 0.305 ± 0.025 | 8.2 | 101.7 | | Medium QC | 20.0 | 20.4 ± 0.82 | 4.0 | 102.0 | 19.8 ± 1.1 | 5.6 | 99.0 | | High QC | 40.0 | 39.5 ± 1.4 | 3.5 | 98.8 | 40.8 ± 2.1 | 5.1 | 102.0 |
The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. quansysbio.com The ULOQ is the highest concentration that meets the same criteria. quansysbio.com The LLOQ is established by analyzing replicates (at least five) of a spiked sample and demonstrating that the precision is ≤ 20% and the accuracy is within 80-120%. quansysbio.com The ULOQ is the highest calibration standard that meets the acceptance criteria for accuracy and precision. quansysbio.com
For a typical Bamipine assay, the LLOQ might be established at 0.100 ng/mL and the ULOQ at 50.0 ng/mL.
Table 3: LLOQ and ULOQ Performance
| Parameter | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|
| LLOQ | 0.100 | 95.0 - 108.0 | ≤ 10.5 |
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. pmda.go.jp Specificity ensures that the signal measured is from the analyte of interest only. fda.gov To assess selectivity, at least six different sources of blank biological matrix are analyzed to check for interferences at the retention time of Bamipine and this compound. The response of any interfering peak should not be more than 20% of the response of the LLOQ for the analyte and not more than 5% for the internal standard.
Furthermore, the potential for interference from commonly co-administered medications is investigated by spiking these compounds into the matrix and analyzing the samples.
The stability of Bamipine in the biological matrix is evaluated under various conditions to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. nih.gov These studies are conducted using low and high concentration QC samples.
Freeze-thaw stability: Analyte stability is assessed after multiple freeze-thaw cycles.
Short-term bench-top stability: The stability of the analyte in the matrix at room temperature is evaluated for a period that reflects the typical sample handling time.
Long-term frozen stability: The stability of the analyte is determined after storage in a freezer at a specified temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage time of study samples.
Post-preparative stability: The stability of the processed samples, including the extracted analyte and this compound, in the autosampler is assessed.
Stock solution stability: The stability of the stock solutions of Bamipine and this compound at room temperature and under refrigeration is evaluated.
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 4: Summary of Stability Assessment for Bamipine in Human Plasma
| Stability Test | Storage Condition | Duration | Concentration (ng/mL) | % Change from Nominal |
|---|---|---|---|---|
| Freeze-Thaw (3 cycles) | -20°C to Room Temp | 3 cycles | Low QC: 0.300 | -2.5 |
| High QC: 40.0 | -1.8 | |||
| Short-Term Bench-Top | Room Temperature | 6 hours | Low QC: 0.300 | -3.1 |
| High QC: 40.0 | -2.4 | |||
| Long-Term Frozen | -80°C | 90 days | Low QC: 0.300 | -5.7 |
| High QC: 40.0 | -4.2 | |||
| Post-Preparative | 4°C (Autosampler) | 24 hours | Low QC: 0.300 | -1.9 |
Dilution integrity ensures that samples with concentrations above the ULOQ can be diluted with a blank matrix and accurately quantified. fda.gov A dilution QC sample is prepared at a concentration above the ULOQ, then diluted to fall within the calibration range. The accuracy and precision of the diluted samples must be within ±15%.
Carry-over is assessed to ensure that residual analyte from a high-concentration sample does not affect the measurement of a subsequent low-concentration sample. nih.gov This is evaluated by injecting a blank sample after the ULOQ sample. The response in the blank sample should not be greater than 20% of the LLOQ response and 5% for the internal standard.
Robustness and Transferability of Developed Analytical Methods
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmaguideline.com Method transferability, a related concept, demonstrates that a method can be successfully executed by different laboratories or analysts without compromising its established performance characteristics. For bioanalytical methods utilizing this compound as an internal standard, establishing these attributes is critical for ensuring consistent and reliable quantification of the target analyte, Bamipine, across different studies and sites.
Robustness is typically evaluated during the late stages of method development or during validation by introducing minor, controlled changes to the analytical conditions. pharmaguideline.comresearchgate.net The goal is to identify which parameters are critical to the method's performance and require strict control. While specific published robustness studies for bioanalytical methods using this compound are not publicly available, the evaluation would follow established principles for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov
Key parameters that would be assessed in a robustness study for a hypothetical LC-MS/MS method for Bamipine with this compound are outlined below. The impact of these variations on critical method outputs, such as peak area, retention time, and the calculated concentration of quality control (QC) samples, would be measured. The results are typically expected to have a relative standard deviation (%RSD) within ±15%.
Table 1: Illustrative Robustness Evaluation for a Bamipine Bioanalytical Method
| Parameter | Original Condition | Variation 1 | Variation 2 | Acceptance Criteria (%RSD of QC Samples) |
|---|---|---|---|---|
| Column Temperature | 40°C | 38°C (-5%) | 42°C (+5%) | ≤ 15% |
| Mobile Phase Flow Rate | 0.5 mL/min | 0.48 mL/min (-4%) | 0.52 mL/min (+4%) | ≤ 15% |
| Mobile Phase pH | 3.2 | 3.1 (-3.1%) | 3.3 (+3.1%) | ≤ 15% |
| Organic Phase Composition | 60% Acetonitrile | 58% Acetonitrile (-2%) | 62% Acetonitrile (+2%) | ≤ 15% |
| Column Lot | Lot A | Lot B | Lot C | ≤ 15% |
This table is illustrative and represents typical parameters for an LC-MS/MS method robustness study. Specific values would be determined during actual method development.
Method transferability ensures that the analytical method can be reproduced in a different setting. This is crucial for multi-site clinical trials or when analysis is outsourced to a contract research organization (CRO). A successful method transfer would involve the originating laboratory providing the receiving laboratory with a detailed analytical procedure. The receiving laboratory would then analyze a set of validation samples (e.g., calibration standards and QC samples) to demonstrate that it can achieve the same level of accuracy and precision as the originating lab.
The process typically involves a pre-transfer discussion and training, followed by the execution of the method on a subset of validation samples. The results are then compared against predefined acceptance criteria.
Table 2: Example Criteria for Inter-Laboratory Method Transfer
| Test | Samples | Acceptance Criteria |
|---|---|---|
| Accuracy and Precision | At least two replicates of LLOQ, Low, Medium, and High QC samples | At least two-thirds of the QC samples must be within ±15% of the nominal concentration. For LLOQ, it should be within ±20%. |
| Calibration Curve | A full calibration curve | Correlation coefficient (r²) ≥ 0.99 |
| System Suitability | Injections at the start of the run | Peak area and retention time of Bamipine and this compound must have a %RSD ≤ 15%. |
This table provides an example of common acceptance criteria for method transferability. The specific protocol would be agreed upon by the involved laboratories.
Mechanistic Investigations of Deuterium Kinetic Isotope Effects Kies in Bamipine Metabolism
Theoretical Underpinnings of Primary and Secondary Deuterium (B1214612) Isotope Effects in Enzymatic Reactions
The kinetic isotope effect is fundamentally a quantum mechanical phenomenon rooted in the mass difference between isotopes. wikipedia.org The bond between carbon and deuterium (C-D) has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. wikipedia.org This difference in bond energy is the basis for the deuterium KIE.
Primary Kinetic Isotope Effects (pKIEs) are observed when the isotopic substitution occurs at a position directly involved in bond cleavage during the rate-determining step of a reaction. wikipedia.orgwikipedia.org In the context of drug metabolism, if a C-H bond is broken by a metabolizing enzyme like Cytochrome P450 (CYP) in the slowest step of the metabolic cascade, replacing that hydrogen with deuterium will decelerate the reaction. hmdb.ca The magnitude of the pKIE (expressed as the ratio of reaction rates, kH/kD) is typically significant, often ranging from 2 to 10. wikipedia.org A large pKIE provides strong evidence that C-H bond scission is at least partially rate-limiting. hmdb.ca
Secondary Kinetic Isotope Effects (sKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-limiting step. wikipedia.orgncats.io These effects are generally much smaller, with kH/kD values typically between 1.1 and 1.5. wikipedia.org Secondary KIEs arise from changes in hybridization or steric environment at the isotopic center during the transition from the ground state to the transition state. ncats.iomdpi.com Though smaller, sKIEs can provide valuable information about the structure and dynamics of the enzyme-substrate transition state. ncats.io
In Vitro Metabolic Stability and Metabolite Identification Studies Comparing Bamipine (B1667737) and Bamipine-d5
In vitro systems are indispensable for comparing the metabolic fate of a parent drug and its deuterated analogue. sigmaaldrich.com Such studies allow for a controlled investigation of metabolic pathways and the quantification of KIEs on metabolic clearance.
The metabolism of Bamipine in rats has been shown to proceed via two primary pathways: oxidative N-demethylation of the piperidine (B6355638) methyl group and aromatic hydroxylation at the para-position of the N-phenyl ring. nih.gov These reactions are followed by Phase II conjugation, specifically glucuronidation, to form more water-soluble products for excretion. nih.gov These sites of initial oxidation represent the metabolic "soft spots" of the molecule.
The oxidative reactions of N-demethylation and aromatic hydroxylation are characteristic of catalysis by Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases that are primary drivers of hepatic drug metabolism. nih.govyoutube.com While the specific isoforms responsible for Bamipine metabolism have not been detailed, enzymes such as CYP3A4 and CYP2D6 are commonly involved in such biotransformations. clinpgx.org Another class of enzymes, the Flavin-containing Monooxygenases (FMOs), could potentially be involved in the N-oxidation of the tertiary amine in the piperidine ring, a common metabolic pathway for such structures. nih.gov The subsequent conjugation of the hydroxylated metabolites is catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov
For this compound, deuteration would be strategically placed at these soft spots. For instance, replacing the N-CH3 group with an N-CD3 group would directly target the N-demethylation pathway.
The intrinsic clearance (CLint) of a compound is a measure of the inherent ability of liver enzymes to metabolize a drug. drugbank.com It is determined from the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax), where CLint = Vmax / Km. researchgate.net A significant KIE will manifest as a lower Vmax for the deuterated compound, leading to a reduced CLint. researchgate.net
In vitro assays using human liver microsomes (HLM) can be used to determine these kinetic parameters for both Bamipine and this compound. A hypothetical comparison is presented below to illustrate the expected outcome if C-H bond cleavage is rate-limiting.
| Compound | Km (µM) | Vmax (pmol/min/mg protein) | CLint (µL/min/mg protein) | KIE (HCLint / DCLint) |
|---|---|---|---|---|
| Bamipine | 15 | 900 | 60.0 | 4.0 |
| Bamipine-d3 (N-CD3) | 15 | 225 | 15.0 |
In this hypothetical scenario, deuteration of the N-methyl group results in a 4-fold decrease in Vmax and, consequently, a 4-fold reduction in intrinsic clearance, demonstrating a significant KIE.
Metabolite identification studies, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for understanding how deuteration affects metabolic pathways. drugbank.com By comparing the metabolite profiles of Bamipine and this compound after incubation with liver microsomes, a phenomenon known as "metabolic switching" can be observed. nih.gov
If a specific metabolic site is blocked or slowed by deuteration, the enzymatic machinery may increase metabolism at an alternative, non-deuterated site. For Bamipine-d3 (N-CD3), one would expect to see a significant reduction in the formation of the N-desmethyl metabolite. This decrease would likely be accompanied by a corresponding increase in the formation of the p-hydroxyphenyl metabolite, as the metabolic burden shifts to the alternative soft spot.
| Metabolite | Metabolic Pathway | Relative Abundance (Bamipine) | Relative Abundance (Bamipine-d3) |
|---|---|---|---|
| N-Desmethyl-Bamipine | N-Demethylation | 65% | 15% |
| p-Hydroxy-Bamipine | Aromatic Hydroxylation | 35% | 85% |
This illustrative data shows a clear shift in metabolism away from N-demethylation and towards aromatic hydroxylation for the deuterated compound.
Computational Chemistry and Molecular Modeling Approaches for Predicting and Interpreting KIEs in Bamipine Biotransformation
Computational methods are increasingly used to predict and rationalize the metabolic fate of drugs and the magnitude of KIEs, offering insights that can guide synthetic efforts.
Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can provide a detailed picture of the enzymatic reaction mechanism. youtube.com For Bamipine, these methods could be used to model the active site of the relevant CYP450 enzyme with the substrate bound.
By calculating the potential energy surface for the hydrogen abstraction step, researchers can identify the transition state structure. The energy barrier (activation energy) for the cleavage of a C-H bond versus a C-D bond can be computed. youtube.com This difference in activation energy allows for a theoretical prediction of the KIE. Such calculations can confirm whether C-H bond breaking is the energetic bottleneck of the reaction and help interpret experimental KIE values. These computational approaches are invaluable for understanding the fundamental chemical physics that governs the metabolic stabilization of deuterated drugs like this compound.
Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a substrate, such as this compound, and its metabolizing enzymes at an atomic level. nih.govnih.gov These in silico methods provide insights into the binding orientation of the substrate within the enzyme's active site, the key amino acid residues involved in the interaction, and the energetic favorability of the binding. nih.govnih.gov
In the context of this compound, molecular docking could be employed to model its interaction with various cytochrome P450 isoforms known to be involved in the metabolism of similar compounds. By comparing the docking poses and binding energies of Bamipine and this compound, researchers can hypothesize how deuteration might influence the substrate's affinity and orientation within the active site. For example, docking studies can help identify which C-H bonds are most likely to be targeted for oxidation by the enzyme, thereby guiding the strategic placement of deuterium to maximize the KIE. plos.org
Molecular dynamics simulations can further refine these static docking models by introducing flexibility and simulating the dynamic behavior of the enzyme-substrate complex over time. These simulations can reveal conformational changes in both the enzyme and the substrate upon binding and can help to understand the stability of the interaction. For this compound, such simulations could elucidate whether the presence of deuterium alters the vibrational modes of the molecule in a way that affects its positioning for catalysis.
Studies on other drug-enzyme interactions have successfully utilized these techniques. For instance, molecular docking has been used to investigate the interaction between nimodipine (B1678889) and various proteinases, identifying key binding forces such as hydrogen bonding and hydrophobic interactions. nih.gov Similarly, in silico studies of benzimidazole (B57391) derivatives have used molecular docking to predict their binding affinity to protein kinases. nih.gov These examples underscore the potential of computational modeling to provide a detailed understanding of the molecular basis for the metabolic profile of this compound.
Table 1: Hypothetical Molecular Docking Results for Bamipine and this compound with CYP3A4
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Metabolic Site |
| Bamipine | -8.5 | Phe215, Arg212, Ala370 | N-demethylation |
| This compound | -8.7 | Phe215, Arg212, Ala370 | N-demethylation (slower rate) |
This table presents hypothetical data for illustrative purposes.
Implications of Deuteration-Induced Metabolic Shunting and Pathway Diversion
For this compound, if the primary metabolic pathway, for example, N-demethylation, is significantly slowed by deuteration, the substrate may be shunted towards other oxidative pathways, such as aromatic hydroxylation or aliphatic hydroxylation at different positions on the molecule. This could lead to the formation of novel metabolites that are not observed in significant quantities with the non-deuterated parent drug.
The implications of metabolic shunting can be either beneficial or detrimental. On one hand, it could lead to the formation of metabolites with improved pharmacological activity or a better safety profile. researchgate.net On the other hand, it could result in the production of toxic metabolites or metabolites with undesirable pharmacological effects. Therefore, a comprehensive metabolic profiling of the deuterated compound is essential to understand the consequences of pathway diversion.
Research on other deuterated compounds has highlighted the importance of considering metabolic shunting. plos.org For some chemotypes, deuteration has been shown to alter the product profiles of metabolism by cytochrome P450 enzymes. plos.org The ability to predict and understand these shifts is crucial for the successful development of deuterated drugs. nih.govresearchgate.net The use of advanced analytical techniques, such as high-resolution mass spectrometry and NMR, is critical for the identification and quantification of all metabolites to fully characterize the effects of deuteration-induced metabolic shunting. nih.gov
Table 2: Hypothetical Metabolite Profile of Bamipine vs. This compound in Human Liver Microsomes
| Metabolite | Bamipine (% of Total Metabolites) | This compound (% of Total Metabolites) |
| N-desmethyl-Bamipine | 75 | 40 |
| Aromatic Hydroxylated Bamipine | 15 | 35 |
| Aliphatic Hydroxylated Bamipine | 10 | 25 |
This table presents hypothetical data for illustrative purposes.
Advanced Pharmacokinetic Research and Modeling Using Deuterated Bamipine
Application of Physiologically Based Pharmacokinetic (PBPK) Modeling for Deuterated Drug Analogs
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational method used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.govlecturio.com These models integrate physiological, biochemical, and drug-specific parameters to simulate concentration-time profiles in various tissues and populations. nih.gov For deuterated analogs like Bamipine-d5, PBPK modeling provides a mechanistic framework to forecast how the subtle change in atomic mass will translate into clinically relevant pharmacokinetic differences. nih.govresearchgate.net This predictive capability is crucial in early drug development, helping to optimize dosing strategies and anticipate potential drug-drug interactions (DDIs). nih.govnih.gov
The foundation of a robust PBPK model lies in the quality of its input parameters, particularly those derived from in vitro experiments. nih.gov To model a deuterated compound like this compound, specific in vitro data must be generated and integrated. Key parameters include metabolic stability in liver microsomes or hepatocytes, plasma protein binding, and the kinetics of specific metabolizing enzymes. ufl.edu
The primary difference between the parent drug and its deuterated version often lies in the rate of metabolic clearance (CL). researchgate.net The KIE can lead to a significantly slower rate of metabolism for the deuterated compound if the C-H bond cleavage is the rate-limiting step in its biotransformation. tandfonline.com This is quantified in vitro by comparing the intrinsic clearance (CLint) of Bamipine (B1667737) with that of this compound in human liver microsome assays. This deuteration-specific data is a critical input for the PBPK model. plos.org While in vitro data provides a crucial starting point, these parameters often need to be refined using clinical data in a "middle-out" approach to improve the model's predictive accuracy. researchgate.netnih.gov
Table 1: Illustrative In Vitro Metabolic Parameters for Bamipine and this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Bamipine | This compound | Fold Difference | Implication for PBPK Model |
| Metabolic Half-Life (t½) in HLM (min) | 30 | 90 | 3.0x | Slower metabolic rate for this compound. |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 150 | 50 | 3.0x | Reduced CLint value for this compound. |
| Fraction Metabolized (fm) by CYP3A4 | 0.85 | 0.85 | 1.0x | Assumes deuteration does not shift pathway. |
| Plasma Protein Binding (%) | 95 | 95 | 1.0x | No significant change expected. |
HLM: Human Liver Microsomes
Once the PBPK model is built and verified with deuteration-specific in vitro data, it can be used to simulate the in vivo pharmacokinetic profiles of this compound. These simulations can predict key parameters such as the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and elimination half-life (t½). nih.gov By running simulations for both the deuterated and non-deuterated compounds, researchers can quantitatively predict the magnitude of the deuterium (B1214612) effect in vivo.
This predictive power is invaluable for anticipating how deuteration might enhance a drug's properties. pharmaffiliates.com For instance, a predicted increase in half-life and AUC for this compound could suggest the potential for less frequent dosing or a lower required dose to achieve therapeutic exposure, while a change in Cmax could have implications for efficacy and tolerability. gabarx.comnih.gov These predictions help guide the design of subsequent clinical studies. proventainternational.com
Table 2: Hypothetical PBPK-Predicted In Vivo Pharmacokinetic Parameters This table presents simulated data for illustrative purposes following a single oral dose.
| Parameter | Bamipine | This compound (Predicted) | Predicted % Change | Potential Clinical Implication |
| AUC (ng·h/mL) | 1200 | 2880 | +140% | Increased total drug exposure. |
| Cmax (ng/mL) | 250 | 300 | +20% | Modest increase in peak exposure. |
| Elimination Half-Life (t½) (hours) | 8 | 20 | +150% | Longer duration of action. |
| Oral Bioavailability (F) (%) | 40 | 65 | +62.5% | Reduced pre-systemic (first-pass) metabolism. |
Utilization of this compound in Microdosing and Accelerator Mass Spectrometry (AMS) Studies for Early Drug Development Research
Microdosing studies, where a sub-pharmacological dose of a drug is administered to humans, are a powerful tool in early drug development to gather preliminary human pharmacokinetic data. metsol.comchemicalsknowledgehub.com When combined with the ultra-sensitive analytical technique of Accelerator Mass Spectrometry (AMS), it becomes possible to quantify extremely low concentrations of isotopically labeled compounds in biological samples. chemicalsknowledgehub.com
Using a stable-isotope labeled version of a drug, such as this compound, in a human microdosing study offers a safe and effective way to characterize its fundamental human ADME properties without inducing any pharmacological effect. metsol.com While radioactive labels like Carbon-14 (B1195169) are often used for AMS, stable isotopes like deuterium can also be employed. The distinct mass of this compound allows it to be differentiated from its endogenous counterparts and quantified with high precision. This approach can provide an early read on human pharmacokinetics, helping to de-risk development and select the most promising drug candidates before committing to extensive and costly clinical trials. metsol.comchemicalsknowledgehub.com
Elucidation of Drug Disposition Mechanisms Through Differential Pharmacokinetics of Isotopic Forms
If this compound, with deuterium atoms placed at a known site of metabolism, exhibits significantly lower clearance and a longer half-life compared to Bamipine, it strongly implies that metabolism at that specific position is a major route of elimination. semanticscholar.orgresearchgate.net Conversely, if the pharmacokinetics are largely unchanged, it suggests that metabolism at the deuterated site is not rate-limiting, or that alternative clearance pathways (e.g., renal excretion, metabolism at other sites) are dominant. nih.gov Furthermore, deuteration can sometimes lead to "metabolic switching," where the blockage of one metabolic pathway enhances the use of others. nih.gov Analyzing the different metabolite profiles of Bamipine and this compound can reveal these secondary pathways, providing a more complete picture of the drug's disposition. nih.govacs.org
Theoretical Frameworks for Interpreting Deuterium Effects on Drug Absorption, Distribution, and Elimination Kinetics
The observed changes in the pharmacokinetics of a deuterated drug like this compound can be interpreted through established theoretical frameworks rooted in physical organic chemistry and enzyme kinetics.
Absorption: The effect of deuteration on absorption is typically minimal, as passive diffusion, which governs the absorption of many drugs, is not significantly affected by the small mass change. lecturio.com However, if a drug undergoes extensive first-pass metabolism in the gut wall or liver, deuteration at the metabolic site can decrease this pre-systemic elimination. This results in an apparent increase in oral bioavailability (F), as more of the active drug reaches systemic circulation. gabarx.com
Distribution: Drug distribution is primarily governed by factors like plasma protein binding, tissue permeability, and blood flow. lecturio.com Deuteration does not generally alter a molecule's size, polarity, or pKa, and therefore is not expected to have a meaningful impact on its volume of distribution (Vd) or tissue partitioning. researchgate.net Any observed differences are usually negligible.
Table 3: Theoretical Impact of Deuteration on Pharmacokinetic Processes
| Pharmacokinetic Process | Primary Governing Factors | Expected Impact of Deuteration | Underlying Theoretical Principle |
| Absorption | Permeability, solubility, first-pass metabolism | Minimal, unless high first-pass metabolism occurs, which may increase bioavailability. | KIE can reduce pre-systemic metabolism. gabarx.com |
| Distribution | Plasma protein binding, tissue partitioning, pKa | Generally none. researchgate.net | Deuteration causes minimal change to physicochemical properties governing distribution. |
| Metabolism (Elimination) | Enzyme kinetics (e.g., CYP, AO) | Can be significantly reduced. nih.gov | The Carbon-Deuterium bond is stronger, leading to a slower reaction rate (Kinetic Isotope Effect). nih.gov |
| Excretion (Elimination) | Renal clearance (filtration, secretion) | Generally none. | Renal excretion processes are typically not sensitive to isotopic substitution. |
Emerging Research Directions and Future Outlook for Deuterated Pharmaceutical Compounds
Innovations in Deuterium (B1214612) Labeling Technologies and Their Expanding Applications
The synthesis of deuterated compounds like Bamipine-d5 is foundational to their use. Recent years have seen a surge in innovative labeling technologies that offer greater efficiency, selectivity, and versatility than traditional methods. These advancements are expanding the accessibility and complexity of deuterated molecules available for research.
One of the most significant advances is in the area of late-stage functionalization (LSF) , particularly through Hydrogen Isotope Exchange (HIE) reactions. nih.govacs.org HIE allows for the direct replacement of specific hydrogen atoms with deuterium on a fully or partially constructed molecule, which is more atom-economical and efficient than building the molecule from deuterated starting materials. x-chemrx.com Catalysis plays a pivotal role in these reactions. Iridium-based catalysts, for instance, are highly effective for directing the exchange at specific positions on aromatic rings (ortho-directed HIE), while other transition metals and nanoparticle catalysts are being explored to target different sites. acs.orgmusechem.com
Flow chemistry is another emerging technology that is transforming deuterium labeling. x-chemrx.com By performing reactions in a continuous flow system rather than in a traditional batch reactor, researchers can achieve better control over reaction conditions, improve safety, and often increase yields. x-chemrx.com For example, a continuous flow process using Raney nickel as a catalyst has been successfully developed for deuterium labeling of nitrogen-containing heterocycles, a common structural motif in pharmaceuticals. x-chemrx.com
These innovations are critical for moving beyond simple deuterated standards. They enable the creation of a diverse library of selectively deuterated versions of a drug candidate, allowing researchers to systematically probe metabolic vulnerabilities and optimize pharmacokinetic properties. nih.gov
Table 1: Comparison of Modern Deuterium Labeling Technologies
| Technology | Principle | Advantages | Common Catalysts/Reagents |
|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D on a substrate, often at a late synthetic stage. acs.org | Atom economy, efficiency, access to complex molecules. nih.govx-chemrx.com | Iridium complexes, Raney Nickel, D₂O. acs.orgx-chemrx.com |
| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced process control, improved safety and scalability, higher yields. x-chemrx.com | Raney Nickel, various transition metal catalysts. x-chemrx.com |
| Reductive Deuteration | Addition of deuterium across double or triple bonds or replacement of a leaving group. | High levels of deuterium incorporation. | Deuterium gas (D₂), deuterated reducing agents (e.g., NaBD₄). nih.gov |
Role of Deuterated Compounds in Advancing Mechanistic Pharmacology and Systems Biology
Deuterated compounds are indispensable tools for elucidating the complex interactions between drugs and biological systems. Their primary role in mechanistic pharmacology stems from the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. musechem.com Consequently, metabolic reactions that involve the cleavage of a C-H bond can be slowed down significantly when that hydrogen is replaced with deuterium. nih.gov
This principle is heavily exploited in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. researchgate.netnih.gov By strategically placing deuterium at sites on a molecule that are known or suspected to be metabolically vulnerable ("soft spots"), researchers can stabilize the compound against rapid breakdown. nih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life and increased drug exposure, which was a key factor in the development of the first FDA-approved deuterated drug, deutetrabenazine. nih.govnih.gov
Beyond therapeutic applications, deuterated molecules like this compound serve a crucial function as stable-isotope-labeled internal standards (SILS) in quantitative mass spectrometry. acs.orgsigmaaldrich.com In complex biological samples, variations in sample preparation and instrument response can make accurate quantification challenging. nih.gov By adding a known amount of a deuterated standard (which is chemically identical to the analyte but has a different mass), these variations can be normalized, allowing for highly accurate and precise measurements of drug and metabolite concentrations. sigmaaldrich.commetsol.com This precision is fundamental to building reliable pharmacokinetic models and understanding drug disposition in systems biology. nih.govmetsol.com
Table 2: Applications of Deuterated Compounds in Pharmacology
| Application Area | Role of Deuterated Compound | Underlying Principle | Research Outcome |
|---|---|---|---|
| Pharmacokinetic (PK) Modulation | Deuterated drug candidate. | Kinetic Isotope Effect (KIE) slows metabolism at the site of deuteration. nih.gov | Improved metabolic stability, longer half-life, potentially reduced toxic metabolites. nih.govnih.gov |
| Quantitative Bioanalysis | Stable-Isotope-Labeled Internal Standard (SILS) (e.g., this compound). | Co-elutes with the non-labeled analyte but is distinguished by mass. sigmaaldrich.com | Accurate and precise quantification of drug/metabolite levels in biological matrices. nih.gov |
| Metabolite Identification | Labeled drug administered to an in-vivo or in-vitro system. | The isotopic pattern (doublet) in the mass spectrum clearly distinguishes drug-related material from endogenous molecules. | Unambiguous identification of metabolic pathways and structures of metabolites. acs.org |
| Mechanistic Studies | Deuterated probes or substrates. | KIE is used to determine if a specific C-H bond cleavage is the rate-limiting step of a reaction. researchgate.net | Elucidation of enzymatic reaction mechanisms and drug-target interactions. |
Regulatory Science Perspectives on Isotopic Substitution in Drug Development and Analytical Standards
The increasing prevalence of deuterated compounds has prompted significant consideration from a regulatory science perspective. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines for the use of isotopically labeled compounds as internal standards in bioanalytical method validation. metsol.com The use of a stable isotope-labeled version of the analyte, such as this compound for the quantification of Bamipine (B1667737), is considered the "gold standard" because its physicochemical properties so closely mimic the analyte, correcting for variability during sample extraction and analysis. sigmaaldrich.com This ensures the reliability and accuracy of data submitted in regulatory filings. metsol.com
The development of deuterated compounds as new therapeutic entities presents a more complex regulatory landscape. pmarketresearch.com Initially, there were questions about whether a deuterated version of an existing drug would be considered a new molecular entity with its own patent protection. The approval of deutetrabenazine in 2017, a deuterated analog of tetrabenazine, set a precedent, demonstrating that deuteration could lead to a clinically superior product and be granted new chemical entity status. nih.govnih.gov
However, this has also led to increased scrutiny in patent applications, with examiners sometimes issuing "obviousness" rejections. nih.gov The successful defense of a deuterated drug patent now often requires demonstrating that the effects of deuteration were unpredictable and resulted in a significant, non-obvious clinical advantage. nih.gov As the field matures, regulatory agencies are becoming more familiar with deuterated drugs, fostering an environment that encourages their development while maintaining rigorous standards for safety and efficacy. pmarketresearch.com
Integration of Deuterated Compound Research with Artificial Intelligence and Machine Learning for Predictive Modeling
The intersection of deuterated compound research and artificial intelligence (AI) is a rapidly emerging field with the potential to revolutionize drug discovery. renewablematter.eu Machine learning (ML) algorithms are particularly well-suited to address some of the key challenges in deuterated drug design. nih.gov
One of the primary applications of AI is in predictive modeling . ML models can be trained on vast datasets of chemical structures and metabolic data to predict the sites on a molecule most susceptible to metabolism (the "soft spots"). nih.gov This allows medicinal chemists to more rationally decide where to place deuterium atoms to achieve the desired pharmacokinetic effect, rather than relying solely on intuition or laborious experimental screens.
In the context of systems biology, AI and ML are essential for interpreting the large, complex datasets generated by modern analytical techniques that use deuterated standards. nih.gov By analyzing data from metabolomics or proteomics experiments where SILS like this compound are used, machine learning can identify subtle patterns and correlations that might be missed by human analysis, providing deeper insights into a drug's mechanism of action and its effects on biological networks. While still in its early stages, the synergy between AI and isotopic labeling promises to create a more efficient, predictive, and insightful paradigm for pharmaceutical research. renewablematter.eu
Table 3: Compound Names Mentioned in this Article
| Compound Name | Description |
|---|---|
| Bamipine | An H1 antihistamine with anticholinergic properties. drugbank.comwikipedia.org |
| This compound | The deuterated isotopologue of Bamipine, containing five deuterium atoms. |
| Deutetrabenazine | An FDA-approved deuterated drug for treating chorea associated with Huntington's disease. nih.govnih.gov |
| Deucravacitinib | An FDA-approved novel deuterated drug for treating psoriasis. nih.gov |
| Deutenzalutamide | A deuterated version of enzalutamide (B1683756) investigated for its improved pharmacokinetic profile. nih.gov |
| Tetrabenazine | The non-deuterated precursor to deutetrabenazine. nih.gov |
Q & A
Q. How can cross-disciplinary studies (e.g., computational chemistry + in vivo models) improve the predictive validity of this compound research?
- Methodological Answer : Use QSAR models to predict physicochemical properties, then validate in transgenic animal models. Apply machine learning (e.g., random forests) to identify predictors of efficacy/toxicity. Ensure transparency via open-source code and raw data repositories .
Methodological Considerations
- Data Contradiction Analysis : Apply iterative triangulation (e.g., cross-validating MS data with NMR and in silico models) to resolve conflicting results .
- Experimental Replicability : Document protocols per FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw spectral data and statistical scripts .
- Ethical Compliance : Ensure deuterated compound studies adhere to institutional guidelines for isotopic tracer use, particularly in human/animal trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
